![molecular formula C13H23N3O4S B2466609 N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide CAS No. 860610-43-1](/img/structure/B2466609.png)
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide (CCHTA) is a novel compound that has been studied for its potential applications in the field of biochemistry and physiology. CCHTA is a cyclic hydrazide derivative of the cyclohexylcarbonyl moiety, which is a type of cyclic amide. It is an important intermediate for the synthesis of various organic compounds and has been used for the synthesis of various pharmaceuticals and other bioactive compounds.
Applications De Recherche Scientifique
Sulfonamides and Drug Applications
Sulfonamides Patent Review (2008 – 2012) Sulfonamides are incorporated in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent studies highlight novel sulfonamides showing significant antitumor activity and promising results as selective antiglaucoma drugs. The structural motif of sulfonamides is likely to be present in future drugs, indicating its continued relevance in drug development (Carta, Scozzafava, & Supuran, 2012).
Role in Treatment and Management of Diseases
Role of Nitazoxanide in Disease Treatment and Management Nitazoxanide (NTZ) showcases a broad spectrum of applications against various types of bacteria, parasites, and certain viruses. Its potential in treating symptoms of coronavirus infection has been recently proposed. The extensive use of NTZ in infectious diseases and its potential applications in future treatments emphasize its significance in clinical practice (Bharti et al., 2021).
N-Acetylcysteine in Psychiatry and Clinical Practice
N-Acetylcysteine in Psychiatry N-acetylcysteine (NAC) emerges as a promising agent in the treatment of psychiatric disorders. Its benefits extend beyond being a precursor to the antioxidant, glutathione, and include modulation of glutamatergic, neurotropic, and inflammatory pathways. NAC's role in addiction, compulsive disorders, schizophrenia, and bipolar disorder underlines its therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).
N-Acetylcysteine in Clinical Practice for Cystic Fibrosis N-acetylcysteine plays a crucial role in the management of cystic fibrosis (CF). It contributes significantly to reducing airway inflammation and restoring redox balance. Moreover, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, highlighting its potential as both a standalone treatment and an adjuvant molecule to enhance the activity of other drugs (Guerini et al., 2022).
Propriétés
IUPAC Name |
N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclohexanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c17-12(10-16-6-8-21(19,20)9-7-16)14-15-13(18)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQFYVXNBBJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.